molecular formula C12H15BrN2O B3072140 1-(3-Bromobenzoyl)-1,4-diazepane CAS No. 1016536-13-2

1-(3-Bromobenzoyl)-1,4-diazepane

Cat. No.: B3072140
CAS No.: 1016536-13-2
M. Wt: 283.16 g/mol
InChI Key: QHAJTZFWWPBFJG-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-1,4-diazepane is an organic compound characterized by the presence of a bromobenzoyl group attached to a diazepane ring

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

Bromobenzoyl compounds are known to interact with their targets through various mechanisms, such as inhibition or activation . The bromine atom in the compound could potentially form a halogen bond with a suitable acceptor in the target molecule, influencing its activity.

Biochemical Pathways

Bromobenzoyl compounds have been associated with various biochemical pathways, including those involved in cell cycle progression and dna synthesis

Pharmacokinetics

Similar compounds have shown varied pharmacokinetic properties . The bromine atom in the compound could potentially affect its lipophilicity, which in turn could influence its absorption and distribution. The metabolism and excretion of the compound would depend on its chemical structure and the metabolic pathways present in the organism.

Result of Action

Bromobenzoyl compounds have been associated with various cellular effects, such as changes in cell cycle progression and dna synthesis

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromobenzoyl)-1,4-diazepane. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s action can be influenced by the physiological and pathological state of the organism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)-1,4-diazepane can be synthesized through a multi-step process involving the bromination of benzoyl chloride followed by the formation of the diazepane ring. The bromination is typically carried out using bromine chloride in the presence of a catalyst at controlled temperatures . The subsequent formation of the diazepane ring involves the reaction of the brominated benzoyl chloride with a suitable amine under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-speed mechanical mixing and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

1-(3-Bromobenzoyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its diazepane ring structure, which imparts specific chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(3-bromophenyl)-(1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAJTZFWWPBFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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